![molecular formula C13H11F3N2O3S B2493609 Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate CAS No. 625371-17-7](/img/structure/B2493609.png)
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate" is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. While specific research directly addressing this compound was not identified, insights can be drawn from related studies focusing on sulfanyl-substituted pyridines and pyrrolidines, which share structural similarities or synthetic pathways that may apply to the synthesis and analysis of the target molecule.
Synthesis Analysis
The synthesis of related compounds often involves solvent-free interactions and autoclave conditions to facilitate transformations. For instance, solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, revealing insights into the synthesis process that could be relevant to our target compound (Shtaitz et al., 2023). Moreover, the synthesis of pyridine-SF4-isoxazolines, connecting two heterocycles by a rodlike trans-SF4 linker, presents a viable approach to synthesizing compounds with complex molecular structures (Maruno et al., 2022).
Molecular Structure Analysis
X-Ray crystallography data often play a crucial role in confirming the structure of synthesized compounds. For example, compounds have been analyzed to confirm their crystal structure, showcasing the importance of such techniques in understanding the molecular arrangement (Shtaitz et al., 2023).
Chemical Reactions and Properties
Reactivity studies involving sulfanyl groups indicate that these groups can undergo transformations without altering their fundamental structure, a property that could be pertinent to the reactivity of our target molecule (Shtaitz et al., 2023). Additionally, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford specific derivatives sheds light on the chemical reactivity and potential pathways for synthesizing related molecules (Castiñeiras et al., 2019).
Physical Properties Analysis
The study of related compounds' physical properties, such as their crystal phase changes and spin-crossover behaviors, provides insights into the physical characteristics that might be expected from "this compound" (Cook et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties of similar compounds, such as their fluorescence emission and reactivity with active methylene compounds, can provide a foundation for understanding the chemical behavior of the target compound (Mizuyama et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Domino Reactions for Heterocyclic System Formation : Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is involved in domino reactions leading to the synthesis of complex heterocyclic systems. For instance, derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile, synthesized from reactions involving active methylene, nitrile, and hydroxyl groups, result in novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine (Bondarenko et al., 2016).
Fluorescence and Photophysical Properties
- Fluorescence Emission in Derivatives : Some derivatives of this compound, such as dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and alkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylacetates, exhibit fluorescence emission. This characteristic makes them potential candidates for applications in photophysical studies and materials science (Mizuyama et al., 2008).
Coordination Chemistry
- Iron(II) Complexes : The compound is used in the synthesis of Iron(II) complexes with ligands like 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine. These complexes show interesting properties like spin-crossover and crystallographic phase changes, which are significant in the field of coordination chemistry and material science (Cook et al., 2015).
Wirkmechanismus
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It’s a common motif in biological molecules, drugs, and other organic compounds . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The trifluoromethyl group in the compound is a common motif in pharmaceuticals and agrochemicals, and it often contributes to the biological activity of the compound . The exact mode of action would depend on the specific target and the interactions between the compound and the target.
Biochemical Pathways
The compound might be involved in various biochemical pathways due to the presence of the pyridine ring and the trifluoromethyl group. The exact pathways would depend on the specific target and the biological context .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the biological context. The trifluoromethyl group might enhance the metabolic stability and lipophilicity of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It might have various cellular and molecular effects based on its interactions with its target .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance the stability of the compound .
Eigenschaften
IUPAC Name |
methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMUSSTRIOARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
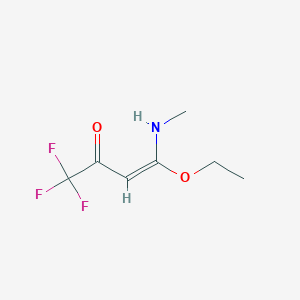
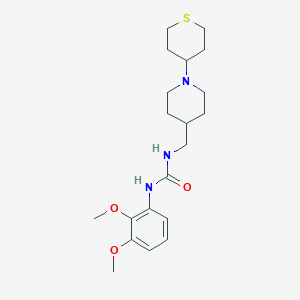

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

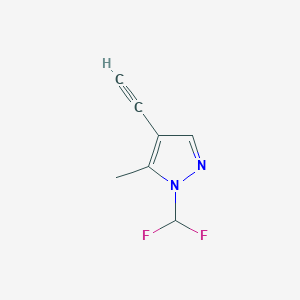

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
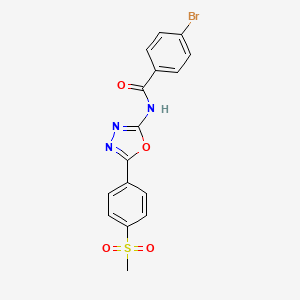
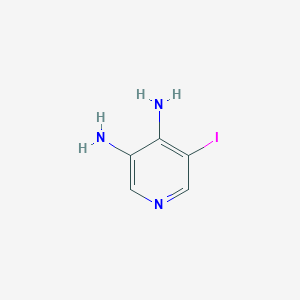
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)